Navigating the Synthesis and Characterization of Novel C14H11BrN2OS Isomers: An In-depth Technical Guide
Navigating the Synthesis and Characterization of Novel C14H11BrN2OS Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for the synthesis and characterization of novel isomers with the molecular formula C14H11BrN2OS. Recognizing that the landscape of known compounds with this specific formula is largely unexplored, this document serves as a practical and scientifically grounded roadmap for researchers venturing into this promising area of chemical space. We will delve into rational synthetic strategies, robust characterization protocols, and the underlying principles that govern these experimental choices, empowering you to confidently navigate the discovery of new chemical entities.
The Strategic Imperative for Exploring C14H11BrN2OS Isomers
The molecular formula C14H11BrN2OS suggests a rich scaffold for medicinal chemistry and materials science. The constituent elements point towards a heterocyclic framework, likely incorporating a thiazole or a related sulfur-nitrogen heterocycle.[1][2] Such structures are privileged in drug discovery, known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5][6] The inclusion of a bromine atom offers a handle for further functionalization through cross-coupling reactions, while the overall unsaturation hints at a planar structure conducive to interacting with biological targets.[7] The exploration of novel isomers is therefore a scientifically compelling endeavor with the potential to uncover new lead compounds for drug development or functional materials with unique photophysical properties.
Devising a Synthetic Blueprint: Pathways to Novel C14H11BrN2OS Isomers
Given the novelty of the target isomers, a logical and flexible synthetic approach is paramount. The Hantzsch thiazole synthesis and its variations stand out as a robust and versatile starting point. This classical method involves the condensation of an α-haloketone with a thioamide or thiourea derivative.
Retrosynthetic Analysis and Key Building Blocks
A plausible retrosynthetic disconnection of a target C14H11BrN2OS isomer, for instance, a phenyl-substituted bromothiazole derivative, is illustrated below. This analysis reveals readily accessible starting materials.
Caption: Retrosynthetic approach for a C14H11BrN2OS isomer.
Proposed Synthetic Protocol: A Step-by-Step Guide
This protocol outlines a general procedure for the synthesis of a potential C14H11BrN2OS isomer based on the Hantzsch thiazole synthesis.
Materials:
-
Substituted α-bromoketone (e.g., 2,4'-dibromoacetophenone)
-
Substituted thiourea or thioamide (e.g., N-phenylthiourea)
-
Ethanol (absolute)
-
Sodium bicarbonate
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Reflux apparatus
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Magnetic stirrer with hotplate
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Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the substituted thiourea (1.0 eq.) in absolute ethanol.
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Addition of α-Bromoketone: To the stirring solution, add the substituted α-bromoketone (1.0 eq.). The reaction is often initiated by the nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the ketone.
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Reflux: Heat the reaction mixture to reflux. The progress of the reaction should be monitored by TLC. The choice of solvent and temperature is crucial for controlling the reaction rate and minimizing side products. Ethanol is a common choice due to its ability to dissolve the reactants and its suitable boiling point.
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Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The crude product is then neutralized with a saturated solution of sodium bicarbonate to remove any acidic byproducts.
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Purification: The crude product is collected by filtration, washed with water, and dried. Further purification is achieved by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) or by column chromatography on silica gel.
Justification of Experimental Choices:
-
Stoichiometry: An equimolar ratio of reactants is typically used to ensure complete consumption of the limiting reagent.
-
Solvent: Ethanol is a polar protic solvent that facilitates the dissolution of the reactants and the subsequent cyclization reaction.
-
Temperature: Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate without degrading the reactants or products.
-
Purification: Chromatography and recrystallization are essential to isolate the desired isomer from unreacted starting materials and potential side products, ensuring the purity required for accurate characterization.
A Multi-faceted Approach to Characterization: Unveiling the Molecular Structure
The unambiguous identification of a novel isomer requires a suite of complementary analytical techniques. Each technique provides a unique piece of the structural puzzle, and together they build a comprehensive and self-validating picture of the synthesized molecule.
The Characterization Workflow
The logical flow of characterization should begin with techniques that confirm the molecular formula and provide initial structural insights, followed by more detailed spectroscopic and crystallographic analyses.
Caption: A comprehensive workflow for the characterization of novel isomers.
Detailed Protocols for Key Characterization Techniques
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Objective: To determine the molecular weight and confirm the elemental composition of the synthesized compound.
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Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
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Sample Preparation: A dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).
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Data Interpretation: The presence of a molecular ion peak corresponding to the calculated mass of C14H11BrN2OS is the primary indicator of successful synthesis. The isotopic pattern of bromine (approximately 1:1 ratio for 79Br and 81Br) should be clearly visible in the mass spectrum.
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Objective: To elucidate the carbon-hydrogen framework and the connectivity of atoms within the molecule.[8][9]
-
Techniques:
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their neighboring protons (through spin-spin coupling).
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
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2D NMR (COSY, HSQC): Establishes correlations between protons (COSY) and between protons and their directly attached carbons (HSQC), which is crucial for assigning complex spectra.
-
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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Data Interpretation: The chemical shifts, integration values, and coupling constants of the proton and carbon signals are analyzed to piece together the molecular structure. The number of aromatic and aliphatic protons and carbons should be consistent with the proposed structure.
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Objective: To identify the functional groups present in the molecule.[8][9]
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Technique: Attenuated Total Reflectance (ATR) or KBr pellet method.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal or mixed with KBr powder and pressed into a pellet.
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Data Interpretation: The presence of characteristic absorption bands can confirm the presence of functional groups such as C=N, C=C, C-S, and N-H bonds within the heterocyclic ring and substituent groups.
-
Objective: To obtain an unambiguous, three-dimensional structure of the molecule.[10][11][12][13]
-
Technique: Single-crystal X-ray crystallography is the gold standard for molecular structure determination.[14]
-
Sample Preparation: High-quality single crystals are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent system.
-
Data Interpretation: The diffraction pattern of X-rays scattered by the crystal is used to calculate the electron density map of the molecule, revealing the precise positions of all atoms in the crystal lattice. This provides definitive proof of the molecular structure and isomeric form.[10]
Data Summary and Validation
All quantitative data from the characterization experiments should be tabulated for clear comparison and validation.
| Technique | Parameter | Expected Result for a C14H11BrN2OS Isomer |
| HRMS | [M+H]⁺ | Calculated m/z value for C14H12BrN2OS⁺ |
| Isotopic Pattern | Presence of Br isotopic signature | |
| ¹H NMR | Chemical Shift (ppm) | Signals in the aromatic and potentially aliphatic regions |
| Integration | Proportional to the number of protons in each environment | |
| Coupling Constants (Hz) | Information on the substitution pattern of aromatic rings | |
| ¹³C NMR | Number of Signals | Corresponds to the number of unique carbon atoms |
| Chemical Shift (ppm) | Characteristic shifts for aromatic, heterocyclic, and substituent carbons | |
| FT-IR | Wavenumber (cm⁻¹) | Absorption bands for C=N, C=S, aromatic C-H, etc. |
| Melting Point | °C | A sharp melting point indicates high purity |
Future Directions and Potential Applications
The successful synthesis and characterization of novel C14H11BrN2OS isomers open up several avenues for further research. The biological activities of these new compounds can be investigated through a variety of in vitro assays, such as antimicrobial susceptibility testing or anticancer cell proliferation assays.[15] The bromine atom can serve as a synthetic handle for the introduction of other functional groups via cross-coupling reactions, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies. Furthermore, the photophysical properties of these compounds can be explored for potential applications in materials science, such as organic light-emitting diodes (OLEDs) or fluorescent probes.
Conclusion
This guide provides a comprehensive and actionable framework for the synthesis and characterization of novel C14H11BrN2OS isomers. By adopting a systematic approach grounded in established chemical principles and employing a multi-faceted characterization strategy, researchers can confidently navigate the exploration of this promising chemical space. The insights gained from these endeavors will undoubtedly contribute to the advancement of medicinal chemistry and materials science.
References
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Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. [Link]
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Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. [Link]
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Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Recent applications of the Hantzsch thiazole synthesis in medicinal chemistry. European Journal of Medicinal Chemistry, 97, 699–718. [Link]
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Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. [Link]
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]
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Stout, G. H., & Jensen, L. H. (1989). X-Ray Structure Determination: A Practical Guide (2nd ed.). Wiley-Interscience. [Link]
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Massa, W. (2004). Crystal Structure Determination (2nd ed.). Springer. [Link]
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Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry, 82(11), 5853–5860. [Link]
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Gomha, S. M., Abdel-aziz, H. M., & Abdel-khalik, M. M. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1722. [Link]
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Kerru, N., Gummidi, L., Maddila, S., Gangu, K. K., & Jonnalagadda, S. B. (2020). Thiazole containing compounds as therapeutic agents. European Journal of Medicinal Chemistry, 197, 112328. [Link]
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